molecular formula C17H15ClN2O4 B2460820 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide CAS No. 902253-33-2

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide

Cat. No. B2460820
CAS RN: 902253-33-2
M. Wt: 346.77
InChI Key: YOKYRIBIDONDHR-UHFFFAOYSA-N
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Description

The compound “3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide” is a derivative of 5-chlorobenzo[d]oxazol-2(3H)-one . It’s mentioned in patents as a potential inhibitor of Kynurenine monooxygenase (KMO), which is a flavin adenine dinucleotide (FAD) dependent monooxygenase located in the outer mitochondrial membrane .


Molecular Structure Analysis

The molecular formula of this compound is C10H8ClNO4 . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy, which are beyond my capabilities.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 241.63 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Medical and Pharmaceutical Research

  • Neurokinin-1 Receptor Antagonism : This compound has shown potential as a high-affinity, orally active neurokinin-1 receptor antagonist. It has demonstrated effectiveness in pre-clinical tests for clinical efficacy in treating emesis and depression (Harrison et al., 2001).

  • Antibacterial and Antifungal Properties : It has been found that derivatives of this compound exhibit significant antibacterial and antifungal activities, contributing to their potential as therapeutic agents in treating various infections (Zala, Dave, & Undavia, 2015).

  • Antinociceptive Activity : Derivatives of this compound have shown varying levels of antinociceptive activity, suggesting potential applications in pain management (Önkol et al., 2004).

  • Anticancer Activity : Novel derivatives of this compound have been tested for their anticancer activity, with some showing significant effectiveness against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Chemical and Material Science Research

  • Herbicidal Activities : Some derivatives have been identified as effective herbicides, indicating potential agricultural applications (Luo et al., 2008).

  • Corrosion Inhibition : This compound has demonstrated effectiveness in inhibiting corrosion of mild steel in acidic environments, suggesting its use in material protection (Bentiss et al., 2009).

  • Molecular Docking Studies : It has been involved in molecular docking studies, suggesting its potential in drug design and discovery (Wu et al., 2022).

Mechanism of Action

This compound is a potential inhibitor of Kynurenine monooxygenase (KMO), which is involved in the metabolism of the amino acid tryptophan . KMO is known to oxidize L-kynurenine (KYN) to 3-hydroxykynurenine (3HK) as part of a major pathway in tryptophan catabolism .

properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-23-14-5-3-2-4-12(14)19-16(21)8-9-20-13-10-11(18)6-7-15(13)24-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKYRIBIDONDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide

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